Rojo ácido 52

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

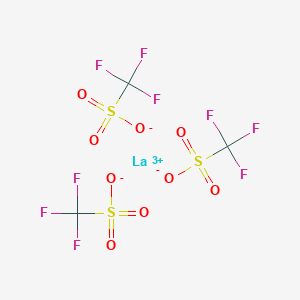

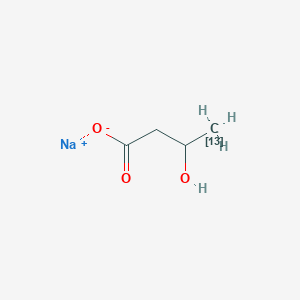

La sal de sodio de Sulforodamina B es un colorante aminoxanténico derivado de la rodamina. Es conocido por su color rosa brillante y se usa ampliamente como colorante fluorescente en diversas aplicaciones científicas. El compuesto tiene la fórmula química C₂₇H₂₉N₂NaO₇S₂ y un peso molecular de 580.65 g/mol . Contiene dos grupos de ácido sulfónico, que contribuyen a su solubilidad en agua y su capacidad de separarse en condiciones alcalinas .

Aplicaciones Científicas De Investigación

La sal de sodio de Sulforodamina B tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como trazador fluorescente en diversas reacciones y procesos químicos.

Mecanismo De Acción

La sal de sodio de Sulforodamina B ejerce sus efectos a través de su capacidad para unirse a las proteínas celulares. El colorante se une de forma estequiométrica a las proteínas en condiciones ligeramente ácidas, lo que permite la cuantificación de la masa celular. Las propiedades de fluorescencia del colorante permiten la detección y la medición de las proteínas celulares, lo que lo convierte en una herramienta valiosa en diversos ensayos biológicos . Los objetivos moleculares incluyen proteínas celulares, y las vías implicadas están relacionadas con la unión a proteínas y la emisión de fluorescencia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sal de sodio de Sulforodamina B se sintetiza a través de una serie de reacciones químicas que implican la condensación del cloruro de 3,6-diamino-9-(2-carboxifenil)xantilio con dietilamina . La reacción se realiza típicamente en un medio ácido para facilitar la formación de la estructura del anillo xanténico. El producto resultante se sulfonata entonces para introducir los grupos de ácido sulfónico, que mejoran las propiedades de solubilidad y fluorescencia del colorante .

Métodos de producción industrial

En entornos industriales, la producción de sal de sodio de Sulforodamina B implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso incluye el uso de materiales de partida de alta pureza y entornos de reacción controlados para garantizar una calidad de producto constante. El producto final se purifica mediante cristalización y filtración para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La sal de sodio de Sulforodamina B experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden alterar las propiedades de fluorescencia del colorante.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio para reducir el colorante.

Sustitución: Las reacciones de sustitución suelen implicar reactivos como el hidróxido de sodio y diversos disolventes orgánicos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados sulfonados, mientras que la reducción puede dar lugar a la formación de compuestos xanténicos reducidos .

Comparación Con Compuestos Similares

La sal de sodio de Sulforodamina B es única entre los colorantes fluorescentes debido a su alta solubilidad en agua y sus fuertes propiedades de fluorescencia. Compuestos similares incluyen:

Rodamina B: Otro colorante derivado de la rodamina con propiedades de fluorescencia similares pero diferentes características de solubilidad.

Fluoresceína: Un colorante fluorescente ampliamente utilizado con diferentes longitudes de onda de excitación y emisión.

Lissamina Rodamina B: Un compuesto relacionado con aplicaciones similares pero diferente estructura química.

La sal de sodio de Sulforodamina B destaca por sus grupos de ácido sulfónico específicos, que mejoran su solubilidad y la hacen adecuada para una amplia gama de aplicaciones .

Propiedades

Número CAS |

3520-42-1 |

|---|---|

Fórmula molecular |

C27H30N2NaO7S2 |

Peso molecular |

581.7 g/mol |

Nombre IUPAC |

sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |

Clave InChI |

WZRAZHWOVXUHNF-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |

Key on ui other cas no. |

3520-42-1 11119-62-3 |

Descripción física |

Liquid Brown powder; [MSDSonline] |

Números CAS relacionados |

2609-88-3 (Parent) |

Sinónimos |

3,6-Bis(diethylamino)-9-(2,4-disulfophenyl)-xanthylium Sodium Salt; [6-(Diethylamino)-9-(2,4-disulfophenyl)-3H-xanthen-3-ylidene]diethylammonium Hydroxide; C.I. Acid Red 52; AR 52; Acid Leather Red KB; Acid Red 52; Acid Red B-SF; Acid Red XB; Acid Rh |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

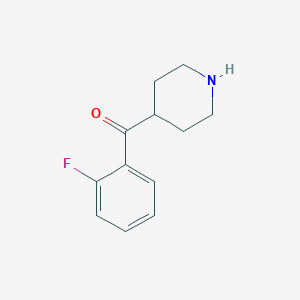

![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)